![molecular formula C9H10N2O6S B5852281 ethyl [(2-nitrophenyl)sulfonyl]carbamate CAS No. 22819-25-6](/img/structure/B5852281.png)
ethyl [(2-nitrophenyl)sulfonyl]carbamate
Overview
Description
Ethyl [(2-nitrophenyl)sulfonyl]carbamate, also known as NIPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which play a crucial role in many biological processes. NIPS has been used in a variety of applications, including enzyme kinetics studies, drug discovery, and protein structure analysis.
Scientific Research Applications
Peptide Synthesis
Ethyl [(2-nitrophenyl)sulfonyl]carbamate has been explored in peptide synthesis. The 2-(p-nitrophenylthio)ethyl group, a derivative of this compound, is used for carboxyl-group protection in peptide synthesis. It offers selective removal advantages when converted into the corresponding sulphone by treatment with alkali (Amaral, 1969).
Synthesis of Aziridine- and Oxirane-2-phosphonates
In the field of organic chemistry, ethyl N-{[(4-nitrophenyl)sulfonyl]oxy]carbamate, closely related to ethyl [(2-nitrophenyl)sulfonyl]carbamate, is used to synthesize aziridine- and oxirane-2-phosphonates spiro-fused with oxindole. These compounds are significant for their potential in creating novel chemical structures (Gasperi et al., 2011).
Anticancer Research
In anticancer research, modifications of the carbamate group of ethyl carbamates, like ethyl [(2-nitrophenyl)sulfonyl]carbamate, have shown that these modifications affect the activity of the compounds. Such research is crucial for developing new therapeutic agents (Temple et al., 1989).
Synthesis of Sulfonamide Hybrids
Ethyl carbamates have been used in the synthesis of novel sulfonamide hybrids, showcasing their versatility in creating biologically active compounds. These compounds have demonstrated significant anti-microbial activities, underscoring their potential in medical applications (Hussein, 2018).
Environmental Toxicity Studies
Ethyl carbamate, which is related to ethyl [(2-nitrophenyl)sulfonyl]carbamate, has been studied for its potential toxicity in food and environmental contexts. These studies are crucial for understanding the implications of its presence in fermented foods and alcoholic beverages (Gowd et al., 2018).
Applications in Solid Phase Chemistry
Ethyl carbamates have also found applications in solid phase chemistry, particularly in N-acyliminium ion chemistry. This involves evaluating different linker systems like allyl, 2-sulfonylethyl, and 2-thioethyl carbamate linkers, which are critical for the development of new synthetic methods (Maarseveen et al., 2001).
properties
IUPAC Name |
ethyl N-(2-nitrophenyl)sulfonylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-6-4-3-5-7(8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIZIBHNZNSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357103 | |
Record name | Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |
CAS RN |
22819-25-6 | |
Record name | Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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